molecular formula C15H9BrClN3O3 B2488571 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate CAS No. 453516-78-4

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate

Cat. No.: B2488571
CAS No.: 453516-78-4
M. Wt: 394.61
InChI Key: KKQIKHXOELSKHY-UHFFFAOYSA-N
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Description

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the triazinone ring, followed by the introduction of the benzoate group through esterification. The halogenation steps are usually carried out using reagents such as bromine and thionyl chloride under controlled conditions to ensure selective substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can participate in redox reactions, where the triazinone ring or the benzoate moiety undergoes oxidation or reduction.

    Hydrolysis: The ester bond in the benzoate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis produces the corresponding carboxylic acid and alcohol.

Scientific Research Applications

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate involves its interaction with specific molecular targets. The halogenated benzoate moiety can interact with enzymes or receptors, potentially inhibiting their activity. The triazinone ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-chloro-2-bromobenzoate: Similar structure but with reversed halogen positions.

    (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-fluoro-2-chlorobenzoate: Fluorine substitution instead of bromine.

    (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-iodo-2-chlorobenzoate: Iodine substitution instead of bromine.

Uniqueness

What sets (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate apart is its specific combination of halogen substitutions, which can significantly influence its reactivity and interaction with biological targets. This unique structure makes it a valuable compound for various research applications.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 5-bromo-2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClN3O3/c16-9-5-6-12(17)11(7-9)15(22)23-8-20-14(21)10-3-1-2-4-13(10)18-19-20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQIKHXOELSKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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